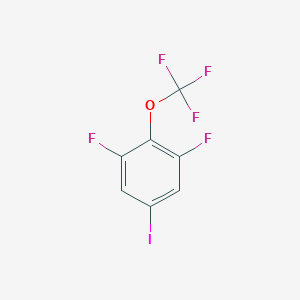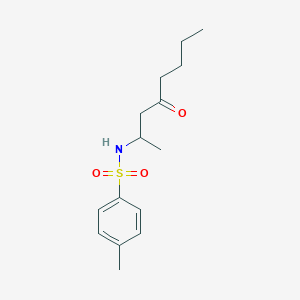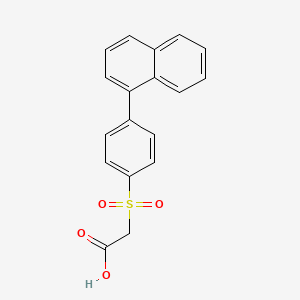![molecular formula C17H18ClNO2 B12537892 4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol CAS No. 681509-00-2](/img/structure/B12537892.png)
4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its significant role in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol typically involves the reaction of 4-chlorophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and high yield. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; conditions: acidic or basic medium, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: solvent such as ethanol or tetrahydrofuran, room temperature to reflux.
Substitution: Amines, thiols; conditions: presence of a base, elevated temperatures.
Major Products Formed:
Oxidation: Quinones, oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
- 4-(4-Chlorophenyl)-4-hydroxypiperidine
- 4-(4-Chlorophenyl)-4-piperidinol
- 4-(4-Chlorophenyl)-4-piperidinone
Comparison: 4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol is unique due to its specific structural features, such as the presence of both a phenol and a piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, highlighting its uniqueness in scientific research .
Properties
CAS No. |
681509-00-2 |
|---|---|
Molecular Formula |
C17H18ClNO2 |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
4-[4-(4-chlorophenoxy)piperidin-1-yl]phenol |
InChI |
InChI=1S/C17H18ClNO2/c18-13-1-7-16(8-2-13)21-17-9-11-19(12-10-17)14-3-5-15(20)6-4-14/h1-8,17,20H,9-12H2 |
InChI Key |
PCSIOOLNXPDAMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene](/img/structure/B12537815.png)
![N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide](/img/structure/B12537816.png)
![Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B12537821.png)
![4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate](/img/structure/B12537826.png)

![[(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid](/img/structure/B12537834.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-methoxyphenoxy)phenyl]-](/img/structure/B12537835.png)


![5,7-Bis(5-bromothiophen-2-yl)-2,3-diphenylthieno[3,4-b]pyrazine](/img/structure/B12537854.png)

![2,8,10-Trimethyl-N~4~,N~6~-dipropylpyrido[3,2-g]quinoline-4,6-diamine](/img/structure/B12537876.png)
![Benzonitrile, 4-[(1R)-1-(acetyloxy)ethyl]-](/img/structure/B12537883.png)

